molecular formula C25H23N5O5 B3009128 ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate CAS No. 1226454-44-9

ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate

Cat. No. B3009128
CAS RN: 1226454-44-9
M. Wt: 473.489
InChI Key: PYFAFMLRSKXPHY-UHFFFAOYSA-N
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Description

Triazoles are a class of nitrogen-containing heterocyclic compounds . They have two types: 1,2,3-triazole and 1,2,4-triazole . Both types can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . They are used in the construction of diverse novel bioactive molecules .


Synthesis Analysis

The synthesis of triazoles often involves the use of sodium azide, trimethylsilyl azide, alkyl/aryl azide, hydrazone, sulfonamide, hydrazine, and diazo-compounds . These materials provide nitrogen atoms for the triazole ring .


Molecular Structure Analysis

Triazoles have a five-membered ring structure containing three nitrogen atoms . The position of these nitrogen atoms differentiates 1,2,3-triazoles from 1,2,4-triazoles .


Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions due to their ability to accommodate a broad range of substituents . They can react with electrophiles and nucleophiles, leading to the formation of diverse novel bioactive molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazoles can vary widely depending on their specific structures and substituents. Generally, they are stable under thermal and acid conditions .

Scientific Research Applications

Synthesis and Insecticidal Activity

Compounds with structures similar to the query compound have been synthesized for potential use as insecticides. For instance, a study discusses the synthesis of various heterocycles, including triazolo[1,5-a]pyrimidines, and their evaluation as insecticidal agents against Spodoptera littoralis (Fadda et al., 2017).

Molecular Docking and Antimicrobial Evaluation

These compounds have been used in molecular docking studies, which is a method for predicting the interaction between a molecule and a protein. For example, a study involving ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate, a compound with structural similarity, was synthesized and subjected to molecular docking analyses. It was evaluated as a potential inhibitor for cancer treatment due to its binding energy and adherence to protein active sites (Sert et al., 2020).

Synthesis of Novel Heterocycles

The query compound is part of a class of chemicals used in the synthesis of novel heterocycles. Such compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. As an example, the synthesis of new pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines was explored, starting from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (El‐Kazak & Ibrahim, 2013).

Development of Antitumor Agents

Some derivatives of the query compound have shown potential as antitumor agents. For instance, a study synthesized pyrazolylpyridines by reacting ethyl-3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate with various aldehydes and evaluated them as anticancer agents (Abdallah et al., 2017).

Antibacterial and Antifungal Activity

Compounds in this category have also been evaluated for their antibacterial and antifungal properties. A synthesis of new thienopyrimidine derivatives showed pronounced antimicrobial activity, highlighting the potential use of these compounds in combating microbial infections (Bhuiyan et al., 2006).

Mechanism of Action

The mechanism of action of triazoles largely depends on the specific substituents attached to the triazole ring. They have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

Safety and Hazards

While triazoles have many therapeutic applications, they can also cause adverse events such as hepatotoxicity and hormonal problems . Therefore, careful revision of the azole family is needed to obtain higher efficacy with minimum side effects .

Future Directions

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . They are also important in organocatalysis, agrochemicals, and materials science . Their chemistry is being developed gradually with the establishment of several facile and convenient synthetic techniques .

properties

IUPAC Name

ethyl 4-[[2-[6-[(3-methylphenyl)carbamoyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5/c1-3-35-24(33)17-7-10-19(11-8-17)26-22(31)15-30-25(34)29-14-18(9-12-21(29)28-30)23(32)27-20-6-4-5-16(2)13-20/h4-14H,3,15H2,1-2H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFAFMLRSKXPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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